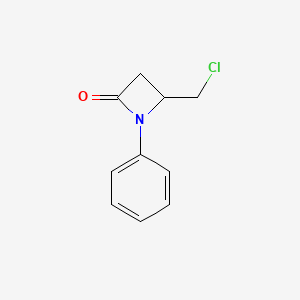
4-(Chloromethyl)-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group attached to the nitrogen atom of the azetidinone ring and a phenyl group attached to the carbon atom at the 1-position of the ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1-phenylazetidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted azetidinones.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted azetidinones with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
科学的研究の応用
4-(Chloromethyl)-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of beta-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-1-phenylazetidin-2-one involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
1-Phenylazetidin-2-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-1-phenylazetidin-2-one: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
4-(Bromomethyl)-1-phenylazetidin-2-one: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness
4-(Chloromethyl)-1-phenylazetidin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and research applications.
特性
CAS番号 |
77692-60-5 |
|---|---|
分子式 |
C10H10ClNO |
分子量 |
195.64 g/mol |
IUPAC名 |
4-(chloromethyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-7-9-6-10(13)12(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
QCYQDJLXXZHTEL-UHFFFAOYSA-N |
正規SMILES |
C1C(N(C1=O)C2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

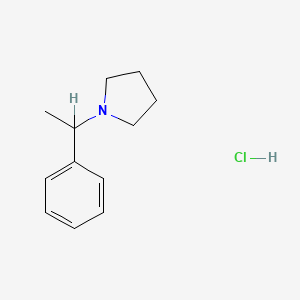
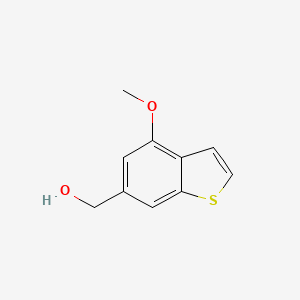
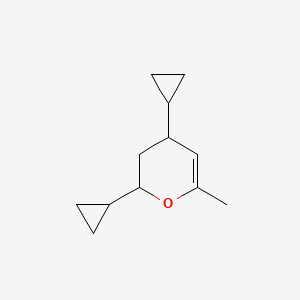

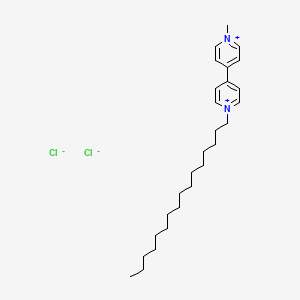
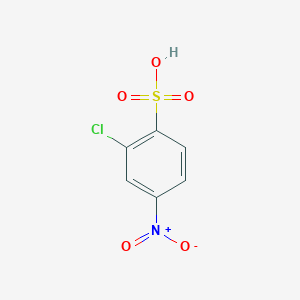


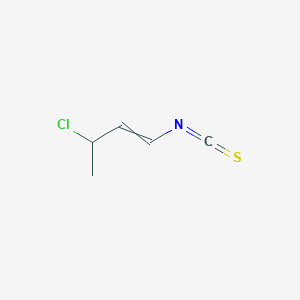
![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
